Monoacetyl bisacodyl

描述

Monoacetyl bisacodyl is a degradation product of bisacodyl, a stimulant laxative commonly used to treat constipation. Bisacodyl is a diphenylmethane derivative that acts on the colon to stimulate bowel movements. This compound retains some of the pharmacological properties of bisacodyl but is primarily studied in the context of its stability and degradation pathways .

准备方法

Synthetic Routes and Reaction Conditions

Monoacetyl bisacodyl can be synthesized through the partial hydrolysis of bisacodyl. The process involves the selective removal of one acetyl group from bisacodyl, which has two acetyl groups attached to its phenolic hydroxyl groups. The reaction typically employs acidic or basic hydrolysis conditions, with careful control of temperature and pH to ensure selective monoacetylation .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound for large-scale synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques .

化学反应分析

Types of Reactions

Monoacetyl bisacodyl undergoes several types of chemical reactions, including:

Hydrolysis: Further hydrolysis can lead to the formation of desacetyl bisacodyl.

Oxidation: Oxidative conditions can modify the phenolic structure.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

Desacetyl bisacodyl: Formed through complete hydrolysis.

Oxidized derivatives: Various oxidized forms depending on the specific conditions used.

科学研究应用

Pharmacological Properties

Monoacetyl bisacodyl acts as a stimulant laxative, enhancing bowel motility by stimulating the colonic mucosa and promoting peristalsis. Its pharmacological effects are similar to those of bisacodyl, but it may exhibit different potency and efficacy profiles.

Constipation Management

This compound is used in clinical settings for:

- Chronic Idiopathic Constipation: It has been endorsed as a first-line treatment option due to its effectiveness in increasing bowel movements and improving patient quality of life .

- Opioid-Induced Constipation: The compound is also beneficial for patients experiencing constipation as a side effect of opioid medications, providing relief when other laxatives fail .

Bowel Preparation

The compound is commonly utilized for bowel preparation prior to diagnostic procedures such as colonoscopy. Its rapid action (15 to 60 minutes for rectal administration) makes it suitable for this purpose .

In Vitro Studies

Research has demonstrated that this compound induces dose-dependent contractions in isolated human colon tissues, suggesting its potential efficacy in enhancing colonic motility .

| Study | Model | Key Findings |

|---|---|---|

| Schubert et al. | Guinea Pig | Dose-dependent contractile responses observed with bisacodyl |

| Krueger et al. | Human | Increased muscle tone and secretion in colon with this compound |

| Corsetti et al. | Healthy Volunteers | Enhanced high amplitude propagated contractions compared to other laxatives |

Case Studies

- A case study reported the successful use of this compound for bowel preparation in patients undergoing elective colonoscopy, highlighting its rapid onset and effectiveness .

- Another case documented adverse effects such as ischemic colitis associated with bisacodyl use, emphasizing the need for careful patient selection and monitoring during treatment .

Safety and Efficacy

Clinical guidelines recommend this compound due to its well-established safety profile when used appropriately. However, potential side effects include abdominal pain and diarrhea, particularly in sensitive populations or with excessive dosing .

作用机制

Monoacetyl bisacodyl, like bisacodyl, is deacetylated in the intestine to form the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM stimulates parasympathetic nerves in the colon, increasing motility and secretions. This action facilitates bowel movements by enhancing peristalsis and reducing transit time .

相似化合物的比较

Similar Compounds

Bisacodyl: The parent compound, widely used as a stimulant laxative.

Desacetyl bisacodyl: Another degradation product of bisacodyl, formed through complete hydrolysis.

Sodium picosulfate: A related compound that is also metabolized to BHPM and used as a laxative.

Uniqueness

Monoacetyl bisacodyl is unique in its partial acetylation, which affects its stability and reactivity compared to bisacodyl and desacetyl bisacodyl. Its presence in pharmaceutical formulations serves as an indicator of the stability and degradation pathways of bisacodyl, making it valuable in analytical and pharmaceutical research .

生物活性

Monoacetyl bisacodyl is a derivative of bisacodyl, a widely used stimulant laxative. Understanding its biological activity is crucial for assessing its efficacy and safety in treating constipation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects primarily through the following mechanisms:

- Stimulation of Intestinal Motility : this compound is converted to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by intestinal deacetylase enzymes. BHPM stimulates parasympathetic nerves in the colon, leading to increased motility and secretion in the gastrointestinal tract .

- Electrolyte and Water Transport : The compound stimulates adenylate cyclase, which increases cyclic AMP levels. This action promotes the active transport of chloride and bicarbonate ions out of intestinal cells, resulting in a passive flow of sodium ions and water into the intestinal lumen, enhancing stool liquidity .

- Inhibition of Water Absorption : this compound decreases the expression of aquaporin 3, a water channel protein, thereby preventing water reabsorption into the bloodstream and retaining fluid in the colon .

In Vitro Studies

Several studies have investigated the effects of this compound on intestinal tissues:

Clinical Studies

Clinical evidence supports the efficacy of this compound in treating constipation:

- A systematic review indicated that bisacodyl was more effective than placebo in achieving complete spontaneous bowel movements (CSBM), with significant improvements noted in patients' quality of life .

- In patients with slow transit constipation (STC), administration of bisacodyl resulted in increased high-amplitude propagating contractions (HAPCs), suggesting enhanced colonic motility .

Case Studies

Several case reports highlight adverse effects associated with bisacodyl use:

- A report documented severe proctitis and rectal ulcers following oral administration of bisacodyl, emphasizing the need for cautious use in susceptible individuals .

- Another study indicated cases of ischemic colitis linked to bisacodyl use, where patients experienced abdominal pain and bloody stools after treatment .

属性

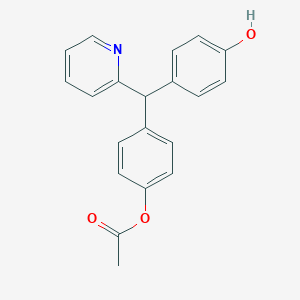

IUPAC Name |

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNJZSFTZVUILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024525 | |

| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72901-16-7 | |

| Record name | Monoacetyl bisacodyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOACETYL BISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of Sodium Hydroxide (NaOH) impact the stability of bisacodyl, and what are the implications for analytical methods?

A1: Research has shown that bisacodyl degrades in the presence of NaOH. [] This degradation leads to the formation of metabolites, including Monoacetyl bisacodyl and bis-(p-hydroxypheny)-pyridyl-2-methane. This finding is particularly relevant for analytical methods used to quantify bisacodyl in mixtures. For instance, when analyzing a solution containing both bisacodyl and chlorocyclopentylsibutramine, using NaOH to prepare the chlorocyclopentylsibutramine standard solution can lead to bisacodyl degradation. This decomposition can impact the accuracy of bisacodyl quantification. Therefore, alternative preparation methods or analytical conditions should be considered when NaOH is present to ensure accurate and reliable results. []

Q2: What analytical techniques are effective in separating and quantifying bisacodyl and its degradation product, this compound?

A2: Several analytical techniques have proven effective in separating and quantifying bisacodyl and its degradation products. Thin-layer chromatography (TLC), particularly High-Performance Thin-Layer Chromatography, allows for separating bisacodyl from its degradation products, this compound and desacetyl bisacodyl. [] Following separation, densitometric detection at a specific wavelength (223 nm in this case) can quantify these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。